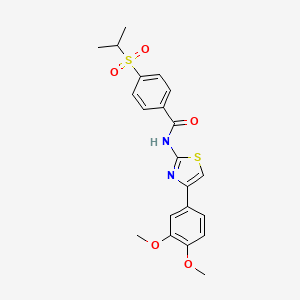

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a thiazole-benzamide hybrid compound characterized by a central thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and a benzamide moiety bearing an isopropylsulfonyl substituent.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-17(12-29-21)15-7-10-18(27-3)19(11-15)28-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSUPOHHWIFBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Dimethoxyphenyl Group: The thiazole intermediate is then reacted with a 3,4-dimethoxyphenyl derivative, often through a nucleophilic substitution reaction.

Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the benzamide moiety using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiazolidine derivatives or desulfonylated products.

Substitution: The benzamide moiety can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown promise.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole-Benzamide Derivatives

Key Compounds:

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)

- N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50)

- N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

Structural Insights :

- The target compound’s 3,4-dimethoxyphenyl group contrasts with the pyridin-3-yl (4d) and bromophenyl (Compound 50) substituents. Methoxy groups may improve solubility compared to halogenated analogues but reduce membrane permeability due to increased polarity .

- The isopropylsulfonyl group provides steric hindrance distinct from the dimethylsulfamoyl (Compound 50) and piperidinylsulfonyl (2D216) groups. Sulfonyl substituents generally enhance metabolic stability and influence target binding via sulfone-oxygen interactions .

Sulfonyl-Containing Heterocycles

Key Compounds:

Functional Group Analysis :

Substituent Effects on Bioactivity

- NF-κB Potentiation : Compounds 50 and 2D216 () enhance NF-κB signaling in TLR pathways, suggesting that sulfonamide-thiazole scaffolds are pharmacologically relevant. The target compound’s 3,4-dimethoxy groups may modulate this activity by altering electron density or hydrogen-bonding capacity compared to halogen or methyl substituents .

- Antimicrobial Potential: Thiazole derivatives with morpholinomethyl or pyridinyl groups (e.g., 4d) exhibit unverified antimicrobial activity, highlighting the role of nitrogen-containing substituents in targeting microbial enzymes .

Q & A

Q. What are the optimal synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step reactions, including thiazole ring formation and sulfonamide coupling. Key steps include:

- Thiazole Core Synthesis: Condensation of 3,4-dimethoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .

- Sulfonamide Coupling: Reacting the thiazole intermediate with 4-(isopropylsulfonyl)benzoyl chloride using triethylamine as a base in anhydrous dichloromethane .

- Optimization: Control temperature (0–5°C for coupling), inert atmosphere (argon), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z ~470) .

- HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer: Start with in vitro screens:

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM concentrations; compare IC50 values to reference drugs like doxorubicin .

- Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s efficacy?

- Methodological Answer: Systematically modify substituents and evaluate effects:

- Thiazole Substituents: Replace 3,4-dimethoxyphenyl with 4-cyanophenyl to assess electron-withdrawing effects on cytotoxicity .

- Sulfonamide Group: Compare isopropylsulfonyl with methylsulfonyl or morpholine-sulfonyl groups to study steric vs. electronic impacts .

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like EGFR or tubulin .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?

- Methodological Answer: Address discrepancies through:

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .

- Compound Stability: Test degradation via LC-MS under assay conditions (pH 7.4, 37°C) to rule out false negatives .

- Pathway Profiling: Combine transcriptomics (RNA-seq) and proteomics (western blot for apoptosis markers like caspase-3) to validate mechanisms .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

- Methodological Answer: Optimize bioavailability via:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots; block labile sites (e.g., methylsulfonyl → trifluoromethylsulfonyl) .

- In Vivo PK: Administer 10 mg/kg IV/orally in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution .

Experimental Design Considerations

Q. What controls are critical in cytotoxicity assays to ensure reproducibility?

- Methodological Answer: Include:

- Negative Controls: Vehicle-only (e.g., DMSO ≤0.1%) and untreated cells.

- Positive Controls: Reference drugs (e.g., cisplatin for apoptosis, ampicillin for antimicrobial tests) .

- Technical Replicates: Triplicate wells per concentration; report mean ± SD.

Q. How can off-target effects be minimized during mechanistic studies?

- Methodological Answer:

- Target Validation: Use CRISPR knockdown/overexpression models to confirm dependency on hypothesized targets (e.g., EGFR) .

- Selectivity Screening: Profile activity against unrelated enzymes (e.g., kinases in the PKIS panel) .

Data Interpretation Guidelines

Q. What statistical methods are appropriate for dose-response analyses?

- Methodological Answer:

- Curve Fitting: Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .

- Significance Testing: Apply ANOVA with post-hoc Tukey test for multi-group comparisons; p < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.